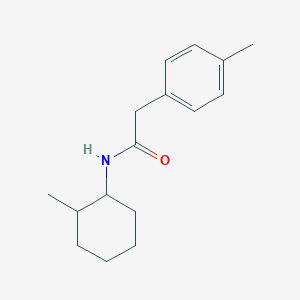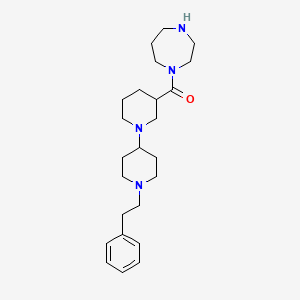![molecular formula C19H24N4O2 B5396387 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide, also known as BMN-673, is a promising new drug that has been developed for the treatment of cancer. This drug belongs to a class of drugs known as PARP inhibitors, which have been shown to be effective in the treatment of cancer by targeting the DNA repair pathways in cancer cells. In
作用机制
The mechanism of action of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide binds to the PARP enzyme and prevents it from carrying out its repair function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapy drugs, making them more effective. Additionally, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising new cancer treatment.
实验室实验的优点和局限性
One of the advantages of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide for lab experiments is its high specificity for PARP enzymes. This makes it a useful tool for studying the role of PARP enzymes in DNA repair and cancer development. However, one limitation of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide is that it is not effective in all types of cancer. It has been shown to be most effective in cancers with defects in DNA repair pathways, such as BRCA-deficient cancers.
未来方向
There are several future directions for the study of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide. One direction is to explore its potential in combination with other chemotherapy drugs. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to sensitize cancer cells to other chemotherapy drugs, and combining it with other drugs may increase its effectiveness. Another direction is to explore its potential in combination with immunotherapy drugs. Immunotherapy has shown promise in the treatment of cancer, and combining it with N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide may lead to even better outcomes. Finally, further research is needed to determine the optimal dosing and administration schedule for N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide in order to maximize its effectiveness and minimize side effects.
Conclusion
In conclusion, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide is a promising new drug for the treatment of cancer. Its mechanism of action involves the inhibition of PARP enzymes, which are involved in the repair of DNA damage. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to be effective in the treatment of several types of cancer, and has minimal toxicity in normal cells. While there are limitations to its use, such as its effectiveness in only certain types of cancer, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has the potential to be an important new tool in the fight against cancer.
合成方法
The synthesis method of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the pyridine ring, and the introduction of the morpholine ring. The final step involves the addition of the carboxamide group to the molecule. This synthesis method has been optimized to produce high yields of pure N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide.
科学研究应用
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to be effective in the treatment of several types of cancer, including breast, ovarian, and pancreatic cancer. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. By inhibiting PARP enzymes, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide prevents cancer cells from repairing their DNA, leading to cell death.
属性
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(14-15-6-3-2-4-7-15)18-16(8-5-9-21-18)12-22-19(24)17-13-20-10-11-25-17/h2-9,17,20H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVADAOTYQQXAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)

![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5396338.png)
![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5396354.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5396380.png)
